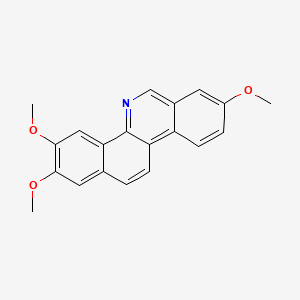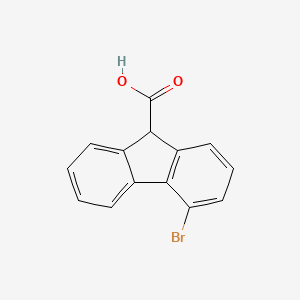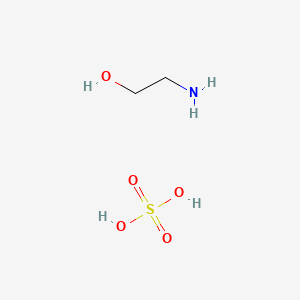
2-Chloro-3,4-xylyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,4-xylyl methylcarbamate is a synthetic compound belonging to the class of carbamate esters. It is primarily known for its use as an insecticide, particularly in controlling ectoparasites in poultry . The compound is characterized by its molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3,4-xylyl methylcarbamate typically involves the reaction of 2-chloro-3,4-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3,4-xylyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-3,4-dimethylphenol and methylamine.
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 2-chloro-3,4-dimethylphenol and methylamine.
Oxidation: Corresponding quinones.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,4-xylyl methylcarbamate has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2-chloro-3,4-xylyl methylcarbamate is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism . This mechanism is similar to that of other carbamate insecticides .
Vergleich Mit ähnlichen Verbindungen
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Methomyl: Known for its rapid action and high efficacy.
Uniqueness: 2-Chloro-3,4-xylyl methylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its moderate toxicity and specific inhibitory action on acetylcholinesterase make it a valuable compound for targeted insecticidal applications .
Eigenschaften
CAS-Nummer |
8063-85-2 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
(2-chloro-3,4-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-5-8(9(11)7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
FNAAOMSRAVKQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC(=O)NC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



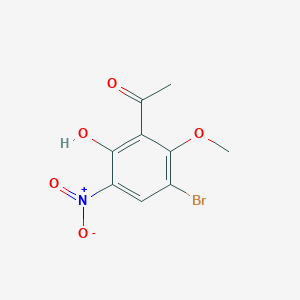




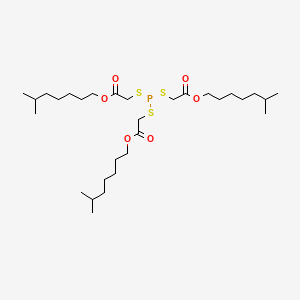

![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
